2,2'-Methylenebis[6-(2H-benzotriazol-2-yl)-4-methylphenol]
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Overview
Description
BIS-[2-HYDROXY-5-METHYL-3-(BENZOTRIAZOL-2-YL)-PHENYL]-METHANE is a chemical compound known for its unique structure and properties. It belongs to the class of benzotriazole derivatives, which are widely used as UV absorbers and stabilizers in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIS-[2-HYDROXY-5-METHYL-3-(BENZOTRIAZOL-2-YL)-PHENYL]-METHANE typically involves the reaction of 2-(2H-benzotriazol-2-yl)-p-cresol with formaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired bis-compound .
Industrial Production Methods
Industrial production of this compound often employs batch or continuous processes, ensuring high purity and yield. The reaction conditions are carefully controlled to optimize the formation of the bis-compound while minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
BIS-[2-HYDROXY-5-METHYL-3-(BENZOTRIAZOL-2-YL)-PHENYL]-METHANE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The benzotriazole ring can be reduced under specific conditions.
Substitution: The phenolic hydroxyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced benzotriazole derivatives.
Substitution: Alkylated or acylated phenolic derivatives.
Scientific Research Applications
BIS-[2-HYDROXY-5-METHYL-3-(BENZOTRIAZOL-2-YL)-PHENYL]-METHANE has a wide range of applications in scientific research:
Chemistry: Used as a UV absorber in polymer chemistry to enhance the stability of materials.
Biology: Investigated for its potential as a protective agent against UV-induced damage in biological systems.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb UV radiation. The benzotriazole moiety absorbs UV light, preventing it from reaching and damaging the underlying material. This absorption leads to the dissipation of energy as heat, protecting the material from UV-induced degradation .
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-Benzotriazol-2-yl)-p-cresol
- 2-(2H-Benzotriazol-2-yl)-4-methylphenol
- 2-(2H-Benzotriazol-2-yl)-4,6-bis(2-phenyl-2-propanyl)phenol
Uniqueness
BIS-[2-HYDROXY-5-METHYL-3-(BENZOTRIAZOL-2-YL)-PHENYL]-METHANE is unique due to its bis-structure, which provides enhanced UV absorption and stability compared to its monomeric counterparts. This makes it particularly effective in applications requiring long-term UV protection .
Biological Activity
2,2'-Methylenebis[6-(2H-benzotriazol-2-yl)-4-methylphenol] (commonly referred to as MBBT) is a compound belonging to the class of benzotriazole ultraviolet (BUV) stabilizers. It is primarily used in cosmetic and personal care products for its UV-absorbing properties. This article discusses the biological activity of MBBT, including its mechanisms of action, toxicity profiles, and regulatory assessments.
- Molecular Formula : C₄₁H₅₀N₆O₂
- Molecular Weight : 658.88 g/mol
- CAS Number : 103597-45-1
UV Absorption and Photostability
MBBT functions as a UV filter, effectively absorbing UV radiation and preventing skin damage from sun exposure. Its photostability allows it to maintain effectiveness over time without degrading, making it suitable for long-term applications in cosmetic formulations .
Neurotoxicity Studies
Recent studies have indicated that some benzotriazole derivatives may exhibit neurotoxic effects. For instance, exposure to benzotriazole UV stabilizers has been shown to impact behavioral responses and acetylcholinesterase (AChE) activity in aquatic organisms like zebrafish. In particular, significant changes in pro-inflammatory gene expression were noted, suggesting potential neuroinflammation and oxidative stress mechanisms at play .
Skin Absorption
The Scientific Committee on Consumer Safety (SCCS) concluded that MBBT has very low absorption through intact human skin. This assessment indicates that MBBT does not pose significant risks when used in cosmetic products at concentrations up to 10% .
Aquatic Toxicity
Research has demonstrated that benzotriazole compounds can lead to adverse effects in aquatic environments. For example, exposure to high concentrations resulted in increased levels of inflammatory cytokines in fish, indicating a potential for environmental toxicity .
Case Studies
Regulatory Status
MBBT is listed under various chemical inventories such as the TSCA (United States), EINECS (Europe), and KECL (Korea), indicating its recognized status for commercial use. The compound is considered safe for dermal application based on current evidence, provided it is used within established regulatory guidelines .
Properties
CAS No. |
30653-05-5 |
---|---|
Molecular Formula |
C27H22N6O2 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
2-(benzotriazol-2-yl)-6-[[3-(benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]methyl]-4-methylphenol |
InChI |
InChI=1S/C27H22N6O2/c1-16-11-18(26(34)24(13-16)32-28-20-7-3-4-8-21(20)29-32)15-19-12-17(2)14-25(27(19)35)33-30-22-9-5-6-10-23(22)31-33/h3-14,34-35H,15H2,1-2H3 |
InChI Key |
ZDXCWZKQDWCCMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CC4=C(C(=CC(=C4)C)N5N=C6C=CC=CC6=N5)O |
Origin of Product |
United States |
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